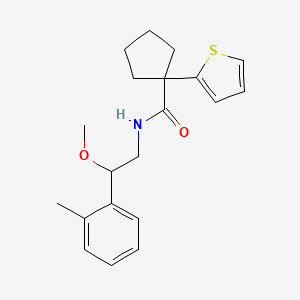
N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(o-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that belongs to the class of compounds known as cannabinoid receptor agonists.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Innovative Synthesis Techniques
A study demonstrated the synthesis of 2-(methoxy- and ethoxycarbonylmethylimino)cyclopentanecarbodithioic acids from cyclopentanone, carbon disulfide, and glycine esters. This process involved oxidative coupling of dithiocarboxylic acid in the presence of sulfur, glycine, alanine, and phenylalanine esters, highlighting a method of synthesizing complex derivatives involving cyclopentanone structures (Fukada & Yamamoto, 1985).
Catalytic Decomposition
The catalytic decomposition of dibenzylselenonium cyano(methoxycarbonyl)methylide by thioamides was investigated, revealing a method for obtaining selenide and tetra-substituted ethylene. This research contributes to understanding the reactivity and potential applications of selenonium ylides in chemical synthesis (Tamagaki & Hatanaka, 1976).
Material Science and Engineering
- Polymer Synthesis and Bioconjugation: Research on the reversible addition-fragmentation chain transfer (RAFT) polymerization led to the synthesis of copolymers containing poly(ethylene glycol) and dioxolane functional groups. These copolymers are designed for bioconjugation applications, demonstrating the versatility of such compounds in creating well-defined materials for biomedical engineering (Rossi et al., 2008).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities: A study on the synthesis of lignan conjugates via cyclopropanation revealed compounds with significant antimicrobial and antioxidant properties. This research underscores the potential of cyclopentanone derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-15-8-3-4-9-16(15)17(23-2)14-21-19(22)20(11-5-6-12-20)18-10-7-13-24-18/h3-4,7-10,13,17H,5-6,11-12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEAFVUUZBRDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
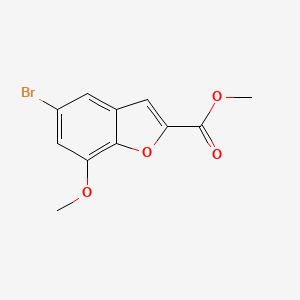
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
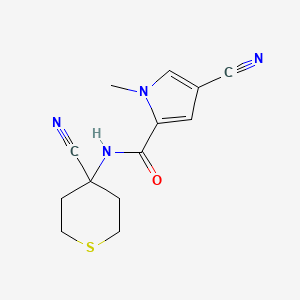

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
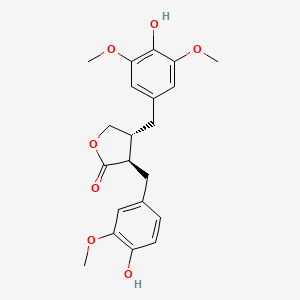

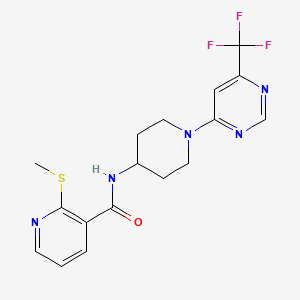
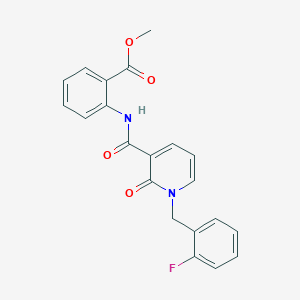

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)


